Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an amino group at position 5 and an ethyl ester at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like dihydroorotate dehydrogenase (DHODH) and reverse transcriptase .
Synthesis: The compound is synthesized via deprotection of ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding a tan solid in quantitative yield . Its structural integrity is confirmed by spectral data (¹H NMR, ¹³C NMR) and elemental analysis .
Applications: It is commercially available (e.g., CymitQuimica, Combi-Blocks) for research use, with applications in fragment-based drug discovery and kinase inhibitor development .
Properties
IUPAC Name |
ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZWWKGGTIYZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732164 | |
| Record name | Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101120-35-7 | |
| Record name | Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1101120-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
General Synthesis of Pyrazolo[1,5-a]pyridines
One common approach to synthesizing pyrazolo[1,5-a]pyridines involves the reaction between N-amino-2-iminopyridines and β-dicarbonyl compounds. This method often employs acetic acid as a catalyst and ethanol as the solvent, with the reaction proceeding under an oxygen atmosphere at elevated temperatures.
Table 1: Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis
| Entry | Molar Equiv. Acid | Atmosphere | Percent Yield |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (4) | Air | 52 |
| 3 | HOAc (6) | Air | 74 |
| 4 | HOAc (6) | O2 | 94 |
| 5 | HOAc (6) | Ar | 6 |
| 6 | p-TSA (1) | O2 | 39 |
| 7 | p-TSA (2) | O2 | 41 |
| 8 | TFA (1) | O2 | 48 |
| 9 | TFA (2) | O2 | 55 |
Mechanism of Synthesis
The synthesis mechanism typically involves the nucleophilic addition of the enol form of the β-dicarbonyl substrate to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization to form the pyrazolo[1,5-a]pyridine core. The presence of acetic acid and an oxygen atmosphere enhances the yield and efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemistry
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Reduction reactions yield amine derivatives.
- Substitution : Electrophilic and nucleophilic substitutions introduce diverse functional groups onto the pyrazolo[1,5-a]pyridine ring.
Biology
This compound is being investigated for its potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogens.
- Anti-inflammatory Effects : It may serve as a lead compound in developing new therapeutic agents targeting inflammatory diseases.
Case Study: Interaction Studies
Research involving binding assays and molecular docking studies has indicated that this compound interacts with specific enzymes or receptors implicated in inflammatory processes. This interaction is crucial for understanding its pharmacodynamics and optimizing therapeutic efficacy .
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate due to its:
- Anticancer Properties : It shows promise as an inhibitor of certain kinases involved in cancer progression, including AXL and c-MET kinases .
Table: Comparison with Other Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrazolo[1,5-a]pyridine | Similar fused ring system | Diverse biological activities |
| 4-Amino-1H-pyrazolo[3,4-b]quinolin-2-one | Contains a quinoline moiety | Potent antitumor activity |
| 5-Aminopyrazole | Simple pyrazole structure | Primarily anti-inflammatory agent |
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and materials with specific photophysical properties. Its role in creating novel compounds can lead to advancements in agricultural practices and material science.
Mechanism of Action
The mechanism of action of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Amino vs.
- Methoxy Substitution : The 5-methoxy analog exhibits improved pharmacokinetic properties due to reduced oxidative metabolism .
Pyrazolo[1,5-a]pyrimidine Analogs
Pyrazolo[1,5-a]pyrimidines, though structurally similar, differ in ring size (pyrimidine vs. pyridine), altering electronic properties and binding modes:
Key Differences :
- Ring Size : Pyrimidine cores increase hydrogen-bond acceptor sites, enhancing interactions with ATP-binding pockets .
- Reactivity : Pyrazolo[1,5-a]pyrimidines undergo regioselective functionalization at position 5, unlike pyridine analogs .
Ester Modifications
Functional Impact :
- Ethyl vs. Methyl Esters : Ethyl esters provide slower hydrolysis, extending in vivo half-life, while methyl esters are more reactive .
- Carboxylic Acid Derivatives: Improve solubility for intravenous formulations but reduce cell membrane permeability .
Research Findings and Trends
- Synthetic Efficiency: this compound is synthesized in higher yields (>95%) compared to halogenated analogs (e.g., 13% for 5-chloro derivative) .
- Biological Activity: Amino-substituted derivatives show superior binding to DHODH compared to methoxy or halogenated variants, likely due to NH₂-mediated hydrogen bonding .
- Commercial Relevance : The compound is priced at €466.00/5g (CymitQuimica), reflecting demand in academic and industrial research .
Biological Activity
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrazole and pyridine ring structure with an ethyl carboxylate group. Its molecular formula is . The unique structural attributes contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical cellular pathways, including those related to cancer progression .
- Cellular Pathways : The compound may influence pathways associated with cell proliferation and apoptosis, potentially leading to antitumor effects .
- Binding Affinity : Studies suggest that it interacts with receptors or enzymes implicated in inflammatory processes, which could enhance its therapeutic efficacy .
Antitumor Effects
Research indicates that this compound may exhibit antitumor properties. For instance, compounds with similar structural frameworks have demonstrated significant inhibitory effects on tumor cell lines. The compound's ability to modulate gene expression and cellular signaling pathways is critical for its potential use in oncology .
Enzyme Inhibition
A study evaluated the compound's inhibitory activity against various enzymes. The results highlighted its potential as an inhibitor of α-glucosidase, which is relevant for managing type 2 diabetes mellitus. The IC50 values ranged from 15.2 µM to 201.3 µM, indicating effective enzyme inhibition compared to standard drugs .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Case Study: Antitumor Activity
In a recent study focusing on the antitumor potential of pyrazolo[1,5-a]pyridine derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. The results indicated a dose-dependent increase in apoptotic markers, suggesting that the compound could serve as a lead structure for developing new anticancer therapies .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability and efficacy .
Q & A
Q. Can computational modeling predict reactivity or binding interactions?
- Methodological Answer :
- DFT calculations : Model transition states in cycloaddition reactions to predict regioselectivity .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
